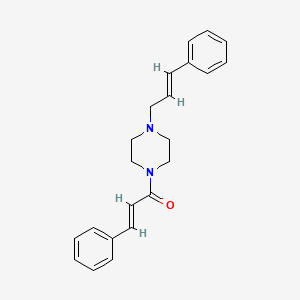
1-cinnamoyl-4-(3-phenyl-2-propen-1-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cinnamoyl-4-(3-phenyl-2-propen-1-yl)piperazine is an organic compound with the molecular formula C22H24N2O It is a derivative of piperazine, a heterocyclic compound that is widely used in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cinnamoyl-4-(3-phenyl-2-propen-1-yl)piperazine typically involves the reaction of piperazine with cinnamoyl chloride and 3-phenyl-2-propen-1-ol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reactants and the control of reaction conditions can improve the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-cinnamoyl-4-(3-phenyl-2-propen-1-yl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the cinnamoyl or phenylpropenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cinnamoyl-4-(3-phenyl-2-propen-1-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the synthesis of nucleic acids or proteins, thereby exerting antimicrobial or anticancer effects.
Comparison with Similar Compounds
1-cinnamoyl-4-(3-phenyl-2-propen-1-yl)piperazine can be compared with other similar compounds, such as:
Cinnamoylpiperazine derivatives: These compounds share the cinnamoyl group but may have different substituents on the piperazine ring.
Phenylpropenylpiperazine derivatives: These compounds share the phenylpropenyl group but may have different substituents on the piperazine ring.
The uniqueness of this compound lies in its specific combination of the cinnamoyl and phenylpropenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-3-phenyl-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c25-22(14-13-21-10-5-2-6-11-21)24-18-16-23(17-19-24)15-7-12-20-8-3-1-4-9-20/h1-14H,15-19H2/b12-7+,14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYSSVWBDAYUEO-MZXMXVKLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
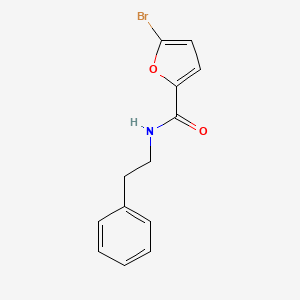
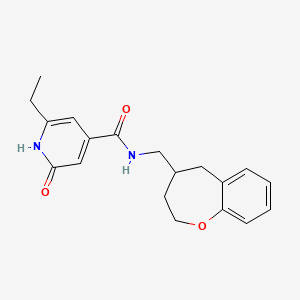
![2-{[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-3-yl]methyl}-1H-benzimidazole](/img/structure/B5653824.png)
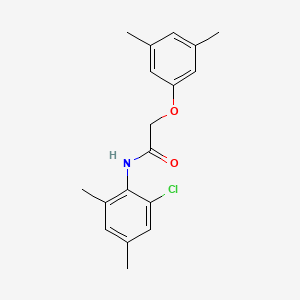
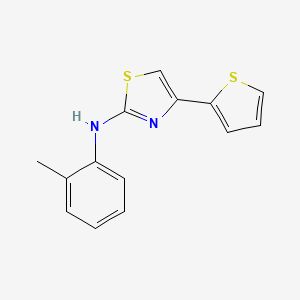
![4-[(4-Fluorophenoxy)methyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B5653849.png)
![1-(2-chlorophenyl)-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole](/img/structure/B5653856.png)
![N-[(3R,4S)-1-acetyl-4-propan-2-ylpyrrolidin-3-yl]-2-[methyl-[(4-methylphenyl)methyl]amino]acetamide](/img/structure/B5653866.png)
![(4S)-N-ethyl-4-{[(2-fluorophenyl)acetyl]amino}-1-(1H-imidazol-4-ylmethyl)-L-prolinamide](/img/structure/B5653868.png)
![1-[4-[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B5653873.png)
![2-(ethylamino)-N-[3-(4-pyridinyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5653885.png)
![5-(cyclopropylsulfonyl)-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B5653887.png)
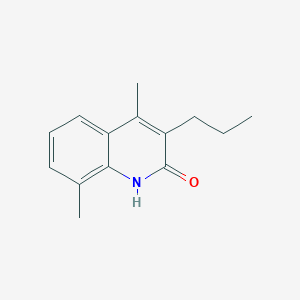
![5-methyl-1-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]benzyl}-1H-tetrazole](/img/structure/B5653896.png)
